2-(1H-Indol-1-il)-N-metiletanamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

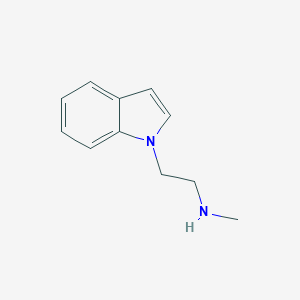

2-(1H-Indol-1-yl)-N-methylethanamine, also known as N-methyltryptamine, is a chemical compound belonging to the class of tryptamines. Tryptamines are a group of monoamine alkaloids that are structurally similar to the amino acid tryptophan. This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and an ethylamine chain substituted with a methyl group.

Aplicaciones Científicas De Investigación

2-(1H-Indol-1-yl)-N-methylethanamine has several scientific research applications across various fields:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.

Biology: It is studied for its potential role as a neurotransmitter or neuromodulator in the central nervous system.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antidepressant or anxiolytic agent.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This interaction with its targets can lead to various changes at the cellular level.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways and their downstream effects.

Pharmacokinetics

The molecular formula of a similar compound has been reported , which could potentially provide insights into its pharmacokinetic properties.

Result of Action

Indole derivatives are known to exhibit various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Action Environment

The synthesized molecules of similar compounds have been examined for stokes shift from the non-polar to polar solvent, revealing a higher charge transfer character . This suggests that the compound’s action could potentially be influenced by the polarity of its environment.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-1-yl)-N-methylethanamine can be achieved through several methods. One common approach involves the alkylation of tryptamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds as follows:

- Dissolve tryptamine in an appropriate solvent, such as dimethylformamide.

- Add potassium carbonate to the solution to act as a base.

- Slowly add methyl iodide to the reaction mixture while stirring.

- Allow the reaction to proceed at room temperature or slightly elevated temperatures for several hours.

- Purify the product using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(1H-Indol-1-yl)-N-methylethanamine may involve more efficient and scalable methods. One such method is the reductive amination of indole-3-acetaldehyde with methylamine. This process involves the following steps:

- Synthesize indole-3-acetaldehyde from indole through a formylation reaction.

- React indole-3-acetaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

- Isolate and purify the product using industrial-scale purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-(1H-Indol-1-yl)-N-methylethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic or basic conditions and result in the formation of corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions typically occur under anhydrous conditions and result in the formation of reduced products.

Substitution: The compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides. These reactions typically occur in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidation of 2-(1H-Indol-1-yl)-N-methylethanamine can lead to the formation of indole-3-carboxylic acid or other oxidized derivatives.

Reduction: Reduction of the compound can result in the formation of N-methyltryptamine or other reduced derivatives.

Substitution: Substitution reactions can yield various substituted tryptamines, depending on the electrophile used.

Comparación Con Compuestos Similares

2-(1H-Indol-1-yl)-N-methylethanamine can be compared with other similar compounds, such as:

Tryptamine: The parent compound of the tryptamine class, which lacks the N-methyl substitution.

N,N-Dimethyltryptamine (DMT): A closely related compound with two methyl groups on the nitrogen atom.

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A compound with a methoxy group at the 5-position of the indole ring and two methyl groups on the nitrogen atom.

Uniqueness

The uniqueness of 2-(1H-Indol-1-yl)-N-methylethanamine lies in its specific structure, which includes a single methyl group on the nitrogen atom. This structural feature influences its pharmacological properties and distinguishes it from other tryptamine derivatives.

Actividad Biológica

2-(1H-Indol-1-yl)-N-methylethanamine, commonly referred to as N-methyltryptamine (NMT), is a compound belonging to the tryptamine family. Its structure features an indole moiety attached to a secondary amine group, specifically an N-methyl group. This compound has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and medicinal chemistry. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Neurotransmitter Interaction

Research indicates that 2-(1H-Indol-1-yl)-N-methylethanamine exhibits significant biological activity related to its role as a neurotransmitter or neuromodulator in the central nervous system (CNS). It has been suggested that NMT may possess antidepressant and anxiolytic properties, making it a candidate for therapeutic applications in mental health treatment.

Notably, NMT interacts with various serotonin receptors (5-HT receptors), influencing mood and perception. Its psychoactive effects are similar to those observed with other tryptamines, which are known for their influence on serotonin receptor activity. Additionally, studies suggest that NMT may act as a weak antagonist at histamine H3 receptors, which play roles in regulating sleep, learning, and memory.

Antimicrobial Properties

Emerging research has indicated potential antimicrobial activity associated with indole derivatives similar to NMT. For instance, certain derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The structure-activity relationship studies have identified specific modifications that enhance antibacterial properties while maintaining low cytotoxicity against human cells .

Comparative Analysis of Related Compounds

To better understand the biological activity of NMT, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics of notable analogs:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tryptamine | C₁₁H₁₄N₂ | Parent compound; lacks methyl substitution |

| N,N-Dimethyltryptamine | C₁₃H₁₈N₂ | Two methyl groups; enhanced lipophilicity |

| 5-Methoxy-N,N-dimethyltryptamine | C₁₄H₁₉N₂O | Methoxy group addition; altered receptor activity |

| 4-Hydroxy-N,N-dimethyltryptamine | C₁₃H₁₉N₂O | Hydroxyl group; potential for different pharmacodynamics |

The uniqueness of 2-(1H-Indol-1-yl)-N-methylethanamine lies in its specific structural configuration and biological activities that differentiate it from other tryptamines.

Case Study: Antidepressant Effects

In a study evaluating the antidepressant-like effects of various tryptamines, including NMT, it was found that administration led to significant reductions in depressive behaviors in animal models. The mechanisms were attributed to increased serotonin levels in the CNS and modulation of serotonin receptor activity .

Case Study: Antimicrobial Activity

Another study focused on the antibacterial properties of indole derivatives found that specific modifications to the indole ring significantly enhanced their efficacy against resistant strains of bacteria. Compounds exhibiting halogen substitutions showed improved activity against MRSA strains without increasing cytotoxicity to human cells .

Propiedades

IUPAC Name |

2-indol-1-yl-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-12-7-9-13-8-6-10-4-2-3-5-11(10)13/h2-6,8,12H,7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUBPLJUCVWGOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.